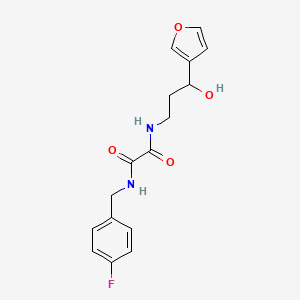

N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

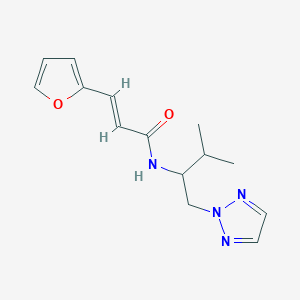

The compound mentioned combines structural elements that are significant in the realm of organic chemistry, particularly in the development of pharmaceuticals and materials science. These elements include a fluorobenzyl group, a furanyl group, and an oxalamide moiety, each contributing unique properties to the molecule.

Synthesis Analysis

The synthesis of related fluorobenzyl and furanyl compounds typically involves catalytic reactions, O-alkylation, and the use of reagents like silver triflate and non-nucleophilic amine bases for the introduction of fluorine atoms into the benzyl position (Iwata et al., 2000). Synthesis pathways often aim for high yield and purity to minimize side reactions and by-products (Velupillai et al., 2015).

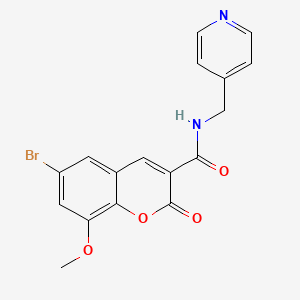

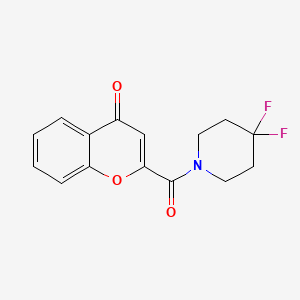

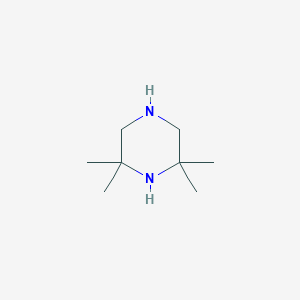

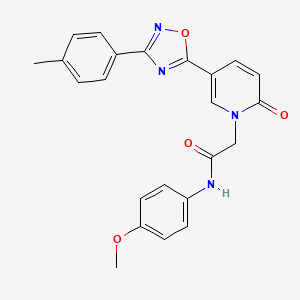

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated through techniques like X-ray crystallography, providing detailed insights into their geometric configurations, bond lengths, and angles. This structural information is critical for understanding the physical and chemical behavior of the molecules (Xie et al., 2003).

Chemical Reactions and Properties

Compounds of this nature are involved in various chemical reactions, including nucleophilic substitution and condensation, to form complex structures. Their reactivity is influenced by the presence of the fluorobenzyl and furanyl groups, which can affect the electron density and reactivity of the molecule (Sennappan et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. These properties are essential for the practical application of the compound in material science and pharmaceutical formulation (Liu et al., 2020).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards various reagents are crucial for understanding how these compounds interact in different environments and conditions. Studies on similar compounds have shown a range of reactions, including oxidation, reduction, and complex formation, highlighting their versatile chemistry (Gutnov et al., 1999).

Aplicaciones Científicas De Investigación

Neuroprotection

One study investigated YM-244769, a compound structurally related to the given chemical, focusing on its neuroprotective properties. YM-244769 showed preferential inhibition of NCX3, a Na+/Ca2+ exchanger, and protected neuronal cells against hypoxia/reoxygenation-induced damage, indicating its potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Environmental Chemistry

Research on the photo-oxidation of furan and its derivatives highlighted the formation of unsaturated dicarbonyl compounds, significant for understanding atmospheric chemical processes and environmental implications (Alvarez et al., 2009).

Hepatocyte Research

Studies have also explored the use of benzyloxy-substituted lactone cyclooxygenase-2 inhibitors as fluorescent probes for CYP3A activity in hepatocytes. This research aids in understanding drug metabolism and liver function, with potential applications in drug development (Nicoll-Griffith et al., 2004).

PET Imaging for Cancer

Another study developed a radioligand based on argininamide for PET imaging of Y1R-positive tumors, providing a new tool for cancer diagnosis and therapy monitoring (Keller et al., 2017).

Antiviral Studies

Research into the metabolism and disposition of HIV integrase inhibitors used 19F-NMR spectroscopy, offering insights into the development of effective antiviral drugs (Monteagudo et al., 2007).

Propiedades

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-13-3-1-11(2-4-13)9-19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7,9H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSODMSQBKNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)

![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)